N-[3-(2-ethylpiperidin-1-yl)propyl]-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide
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Overview
Description
N-[3-(2-ETHYLPIPERIDIN-1-YL)PROPYL]-3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-ETHYLPIPERIDIN-1-YL)PROPYL]-3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE typically involves multiple steps, starting from the preparation of the piperidine ring. One common method involves the reaction of 2-ethylpiperidine with propylamine under controlled conditions to form the intermediate compound, which is then further reacted with 3-methyl-2-[(4-methylcyclohexyl)formamido]pentanoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-ETHYLPIPERIDIN-1-YL)PROPYL]-3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(2-ETHYLPIPERIDIN-1-YL)PROPYL]-3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-ETHYLPIPERIDIN-1-YL)PROPYL]-3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-1-ethylpiperidin-4-amine: Another piperidine derivative with similar structural features.
N-[3-(2-ethylpiperidin-1-yl)propyl]-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine: A compound with a similar piperidine core but different functional groups.
Uniqueness
N-[3-(2-ETHYLPIPERIDIN-1-YL)PROPYL]-3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C24H45N3O2 |
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Molecular Weight |
407.6 g/mol |
IUPAC Name |
N-[1-[3-(2-ethylpiperidin-1-yl)propylamino]-3-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H45N3O2/c1-5-19(4)22(26-23(28)20-13-11-18(3)12-14-20)24(29)25-15-9-17-27-16-8-7-10-21(27)6-2/h18-22H,5-17H2,1-4H3,(H,25,29)(H,26,28) |
InChI Key |
PQZWZSQBGGMYCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CCCNC(=O)C(C(C)CC)NC(=O)C2CCC(CC2)C |
Origin of Product |
United States |
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